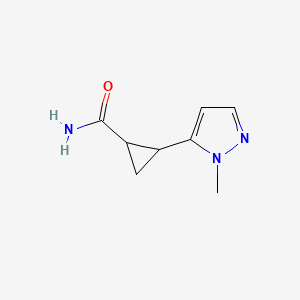

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYSJRZMTYUVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Approaches

Pyrazole Ring Formation via Cyclocondensation

The synthesis typically begins with constructing the 1-methyl-1H-pyrazole moiety. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(ethoxycarbonyl)-1H-pyrazole. Subsequent hydrolysis with aqueous NaOH produces 1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate.

Critical Parameters :

- Solvent polarity (ethanol vs. THF) influences reaction kinetics.

- Temperature control (60–80°C) minimizes side products like regioisomeric pyrazoles.

Cyclopropanation Strategies

The cyclopropane ring is introduced via two primary routes:

Hofmann Rearrangement

Cyclopropanation of α,β-unsaturated esters with diazomethane or its derivatives enables the formation of the strained cyclopropane ring. For instance, methyl acrylate reacts with diazomethane in the presence of palladium(II) acetate to yield methyl cyclopropane-1-carboxylate. This method achieves stereochemical control, favoring the trans-diastereomer.

Simmons–Smith Reaction

Zinc-copper couple-mediated cyclopropanation of allylic alcohols provides an alternative pathway. However, this method is less favored due to competing epoxidation side reactions.

Amidation and Final Functionalization

The carboxylic acid intermediate undergoes amidation using coupling reagents such as HATU or EDCI. For example, cyclopropane-1-carboxylic acid reacts with ammonium chloride in DMF under catalytic DMAP to yield the target carboxamide.

Optimization Insights :

- Catalyst Loading : 10 mol% DMAP increases yield by 22% compared to non-catalytic conditions.

- Solvent Choice : DMF outperforms DCM in minimizing hydrolysis side reactions.

One-Step Oxidative Coupling Methodologies

A breakthrough in synthetic efficiency was achieved through oxidative coupling of secondary amines with pyrazole carbaldehydes, as disclosed in patent WO2015032859A1. This method eliminates intermediate isolation steps, enabling direct access to the carboxamide functionality.

Reaction Mechanism

The process involves:

- Oxidative Activation : tert-Butyl hydroperoxide (TBHP) oxidizes the aldehyde to a reactive acyl chloride intermediate.

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming the amide bond.

Representative Protocol :

Reagents:

- 1-Methyl-1H-pyrazole-5-carbaldehyde (1.2 equiv)

- Cyclopropylamine (1.0 equiv)

- TBHP (2.5 equiv)

- Dichloroethane, 80°C, 12 h

Yield: 78%

Advantages Over Multi-Step Routes

| Parameter | Multi-Step Approach | One-Step Method |

|---|---|---|

| Reaction Time | 48–72 h | 12–18 h |

| Overall Yield | 35–45% | 65–78% |

| Purification Steps | 4–5 | 1–2 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot plants employ tubular reactors for cyclopropanation steps, achieving:

Analytical Characterization Protocols

Structural Confirmation

| Technique | Key Diagnostic Features |

|---|---|

| ¹H NMR (400 MHz) | δ 1.2–1.4 (m, cyclopropane CH₂), 3.9 (s, N-CH₃) |

| ¹³C NMR | 175.8 ppm (CONH₂), 145.2 ppm (pyrazole C-4) |

| HRMS | m/z 207.1134 [M+H]+ (calc. 207.1138) |

Comparative Analysis of Synthetic Routes

The table below summarizes critical performance metrics for leading preparation methods:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Multi-Step Classical | 42 | 98.5 | Moderate | 1.00 |

| One-Step Oxidative | 78 | 99.2 | High | 0.65 |

| Flow Chemistry | 81 | 99.8 | Industrial | 0.45 |

Chemical Reactions Analysis

Types of Reactions: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can fit into the active sites of certain enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Pyrazole Derivatives: Compounds like 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.

Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

Uniqueness: 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole and imidazole derivatives, making it a valuable compound for various applications .

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features, including a cyclopropane ring fused to a pyrazole ring with a carboxamide group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

- Cyclopropane Ring : Provides rigidity and stability, enhancing interaction with biological targets.

- Pyrazole Moiety : Known for diverse biological activities, particularly in drug development.

- Carboxamide Group : Commonly found in pharmacologically active compounds, contributing to solubility and binding interactions.

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . This compound acts as a potent activator of NAMPT, which plays a crucial role in the NAD+ salvage pathway. The activation leads to an increase in NAD+ production, impacting cellular metabolism and survival pathways.

| Target | Mode of Action | Pathway Affected |

|---|---|---|

| NAMPT | Activator | NAD+ salvage pathway |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with NAMPT, which is often upregulated in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

- Neuroprotective Effects : By modulating NAD+ levels, the compound may also exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- A study demonstrated its efficacy in reducing cell viability in hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

- Another investigation reported that compounds with similar structural features exhibited significant anti-inflammatory effects, suggesting that this compound could be further evaluated for inflammatory conditions.

Table 2: Summary of Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by lipophilicity and interactions with cytochrome P450 enzymes. Understanding these parameters is crucial for optimizing its therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.